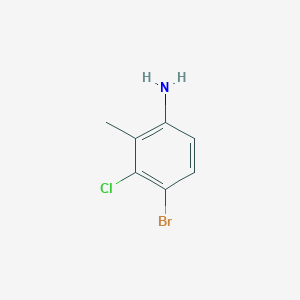

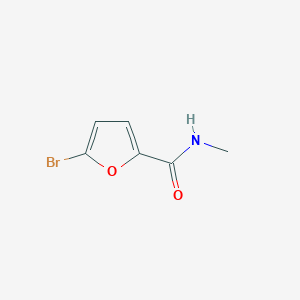

![molecular formula C10H12N2O3 B1277104 Ácido [(bencilamino)carbonil]aminoacético CAS No. 34582-41-7](/img/structure/B1277104.png)

Ácido [(bencilamino)carbonil]aminoacético

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

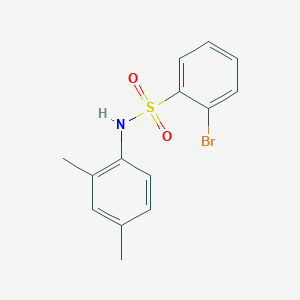

“{[(Benzylamino)carbonyl]amino}acetic acid” is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 . It is used for proteomics research .

Synthesis Analysis

The synthesis of “{[(Benzylamino)carbonyl]amino}acetic acid” or similar compounds often involves the Mannich reaction, a classical transformation for the synthesis of β-amino-carbonyl products . This reaction utilizes a non-enolizable aldehyde, a secondary amine, and an enolizable carbonyl compound as starting materials .Molecular Structure Analysis

The “{[(Benzylamino)carbonyl]amino}acetic acid” molecule contains a total of 27 bonds. There are 15 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 urea (-thio) derivative, and 1 hydroxyl group .Chemical Reactions Analysis

The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases (compounds having a C=N function). Water is eliminated in the reaction, which is acid-catalyzed and reversible in the same sense as acetal formation .Physical and Chemical Properties Analysis

“{[(Benzylamino)carbonyl]amino}acetic acid” has a molecular weight of 208.21 and a molecular formula of C10H12N2O3 .Aplicaciones Científicas De Investigación

Investigación en Proteómica

“Ácido [(bencilamino)carbonil]aminoacético” se utiliza en la investigación en proteómica . La proteómica es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones. Este compuesto podría utilizarse para estudiar la expresión de proteínas, identificar proteínas y analizar modificaciones postraduccionales.

Síntesis de Compuestos Novedosos

Este compuesto se utiliza en la síntesis de una nueva serie de derivados de benzopirano-3-carboxamida . Estos derivados se han diseñado y sintetizado mediante una síntesis multietapa suave y lineal .

Actividad Antibacteriana

Los compuestos sintetizados a partir de “this compound” se han analizado para determinar su actividad antibacteriana in vitro . Esto lo convierte en un compuesto valioso en el desarrollo de nuevos agentes antibacterianos.

Actividad Antioxidante

Los compuestos sintetizados también se han evaluado por su actividad antioxidante . Los antioxidantes son sustancias que pueden prevenir o retrasar el daño a las células causado por los radicales libres, moléculas inestables que el cuerpo produce como reacción a las presiones ambientales y otras.

Estudios de Acoplamiento Molecular

La capacidad de unión de los compuestos sintetizados con diferentes proteínas se ha examinado mediante estudios de acoplamiento molecular . El acoplamiento molecular es una herramienta clave en la biología molecular estructural y el diseño de fármacos asistido por ordenador.

Intermediarios en las Vías de Degradación

Los ácidos carboxílicos, como “this compound”, son intermediarios en las vías de degradación de los aminoácidos, las grasas y los carbohidratos . Esto los convierte en cruciales en los procesos metabólicos.

Mecanismo De Acción

Target of Action

The primary target of {[(Benzylamino)carbonyl]amino}acetic acid is the Chymotrypsin-like elastase family member 1 . This enzyme plays a crucial role in various biological processes, including protein degradation and regulation of cellular functions .

Mode of Action

It is known that the compound interacts with its target enzyme, possibly inhibiting its activity . This interaction may lead to changes in the enzyme’s function, affecting the biochemical pathways it is involved in .

Biochemical Pathways

Given its target, it may influence pathways involving protein degradation and cellular function regulation .

Result of Action

Given its potential inhibitory effect on the chymotrypsin-like elastase family member 1, it may influence protein degradation and cellular function regulation .

Análisis Bioquímico

Biochemical Properties

{[(Benzylamino)carbonyl]amino}acetic acid plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases. These interactions often involve the formation of enzyme-substrate complexes, where {[(Benzylamino)carbonyl]amino}acetic acid acts as a substrate or inhibitor, influencing the enzyme’s activity and the overall metabolic pathway .

Cellular Effects

{[(Benzylamino)carbonyl]amino}acetic acid affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules like kinases and phosphatases, leading to changes in downstream signaling cascades. Additionally, {[(Benzylamino)carbonyl]amino}acetic acid can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of {[(Benzylamino)carbonyl]amino}acetic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, it can bind to active sites of enzymes, either inhibiting or activating their catalytic functions. This binding can lead to conformational changes in the enzyme structure, affecting its activity. Furthermore, {[(Benzylamino)carbonyl]amino}acetic acid can influence gene expression by interacting with DNA-binding proteins and transcription factors, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of {[(Benzylamino)carbonyl]amino}acetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that {[(Benzylamino)carbonyl]amino}acetic acid remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to {[(Benzylamino)carbonyl]amino}acetic acid in in vitro or in vivo studies has demonstrated sustained effects on cellular processes, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of {[(Benzylamino)carbonyl]amino}acetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular functions, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity. Beyond this range, {[(Benzylamino)carbonyl]amino}acetic acid may cause cytotoxicity, oxidative stress, and other detrimental effects on cellular health .

Metabolic Pathways

{[(Benzylamino)carbonyl]amino}acetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in amino acid and protein metabolism. These interactions can lead to changes in the concentration of specific metabolites, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of {[(Benzylamino)carbonyl]amino}acetic acid within cells and tissues involve specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of {[(Benzylamino)carbonyl]amino}acetic acid can affect its biological activity and efficacy, as its accumulation in specific tissues or organelles may enhance or inhibit its interactions with target biomolecules .

Subcellular Localization

The subcellular localization of {[(Benzylamino)carbonyl]amino}acetic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that {[(Benzylamino)carbonyl]amino}acetic acid reaches its intended site of action, where it can interact with target biomolecules and exert its biochemical effects .

Propiedades

IUPAC Name |

2-(benzylcarbamoylamino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c13-9(14)7-12-10(15)11-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,14)(H2,11,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMIKEWSJMTUEKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30429321 |

Source

|

| Record name | N-(Benzylcarbamoyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34582-41-7 |

Source

|

| Record name | N-(Benzylcarbamoyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

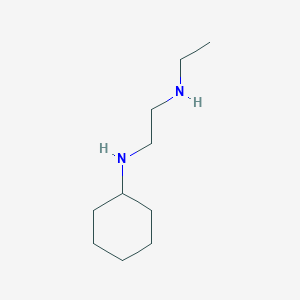

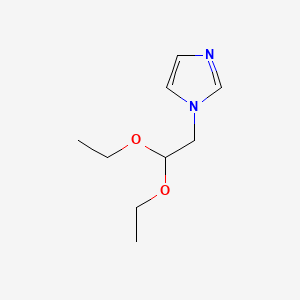

![5-Benzyl-1-vinyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde](/img/structure/B1277032.png)

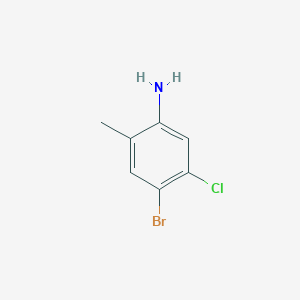

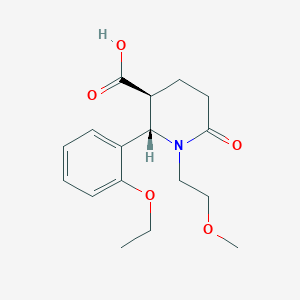

![Benzyl (2S)-2-[(tert-butoxycarbonyl)amino]-5-oxo-5-phenylpentanoate](/img/structure/B1277033.png)

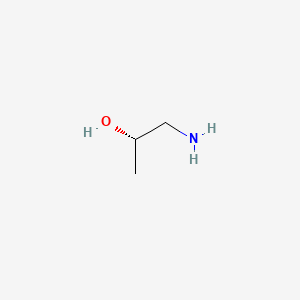

![7-Amino-4,5-dihydro-1H-benzo[B]azepin-2(3H)-one](/img/structure/B1277053.png)